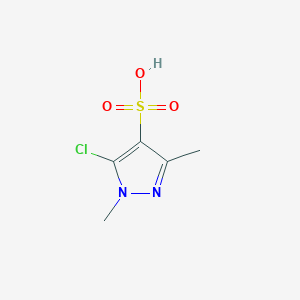

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Beschreibung

BenchChem offers high-quality 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-chloro-1,3-dimethylpyrazole-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O3S/c1-3-4(12(9,10)11)5(6)8(2)7-3/h1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGVEJDBLQQXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383230 | |

| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499785-48-7 | |

| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (CAS 499785-48-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, a key heterocyclic intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles. We will delve into its chemical identity, a robust and validated synthesis protocol, and its current and prospective applications in the pharmaceutical and agrochemical industries.

Core Chemical Identity and Physicochemical Properties

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a substituted pyrazole, a class of aromatic heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. The presence of a chloro group at the 5-position, two methyl groups at the 1 and 3-positions, and a sulfonic acid group at the 4-position bestows upon it a unique combination of reactivity and functionality, making it a valuable building block in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 499785-48-7 | [2][3] |

| IUPAC Name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | [3][4] |

| Molecular Formula | C₅H₇ClN₂O₃S | [2][3] |

| Molecular Weight | 210.63 g/mol | [3] |

| Canonical SMILES | CN1N=C(C)C(=C1Cl)S(O)(=O)=O | [3] |

| InChIKey | XSGVEJDBLQQXST-UHFFFAOYSA-N | [3] |

| Predicted pKa | -2.40 ± 0.50 | [2] |

| Appearance | White to off-white solid (typical) | Inferred from related compounds |

Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid: A Validated Two-Step Protocol

The synthesis of the title compound can be efficiently achieved through a two-step process starting from the readily available 1,3-dimethyl-5-pyrazolone. This pathway involves an initial chlorination reaction to form the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole, followed by a sulfonation step. This approach is logical as it sequentially introduces the required functional groups onto the pyrazole core.

Step 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole

The initial step focuses on the conversion of 1,3-dimethyl-5-pyrazolone to its chlorinated analogue. The Vilsmeier-Haack reaction conditions, employing phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF), are well-suited for this transformation.[5][6] The DMF and POCl₃ react to form the Vilsmeier reagent, which is the active electrophile that facilitates the substitution of the hydroxyl group with a chlorine atom.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add N,N-dimethylformamide (DMF) (0.5 equivalents).

-

Reagent Addition: Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) (3.0 equivalents) dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Formation of Vilsmeier Reagent: After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Starting Material: Slowly add 1,3-dimethyl-5-pyrazolone (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-chloro-1,3-dimethyl-1H-pyrazole.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure product.

Step 2: Sulfonation of 5-Chloro-1,3-dimethyl-1H-pyrazole

The second step involves the electrophilic sulfonation of the synthesized 5-chloro-1,3-dimethyl-1H-pyrazole at the 4-position. Chlorosulfonic acid is a potent sulfonating agent for this purpose.[7][8] The reaction is typically carried out in a suitable solvent like chloroform. To drive the reaction to completion and to convert the initially formed sulfonyl chloride to the sulfonic acid, a subsequent hydrolysis step is necessary.

Experimental Protocol:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 5-chloro-1,3-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform.

-

Cooling: Cool the solution to 0 °C in an ice-salt bath.

-

Addition of Sulfonating Agent: Under a nitrogen atmosphere, slowly add chlorosulfonic acid (5.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.[8]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10-12 hours.[8] Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice.

-

Isolation: The sulfonic acid product, being highly polar, will likely precipitate or remain in the aqueous layer. If a precipitate forms, it can be collected by filtration, washed with cold water, and dried. If it remains in the aqueous solution, the chloroform layer should be separated, and the aqueous layer can be concentrated under reduced pressure to yield the crude product.

-

Purification: Recrystallization from a suitable solvent system (e.g., water-ethanol) can be employed to purify the final product, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Caption: Synthetic pathway for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Applications in Drug Discovery and Agrochemicals

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity.[1] The pyrazole scaffold is a well-established pharmacophore, and the introduction of chloro and sulfonic acid groups provides handles for further chemical modifications, allowing for the exploration of a diverse chemical space.

As a Precursor for Bioactive Molecules

The sulfonic acid group can be converted into other functional groups, such as sulfonamides, which are prevalent in many marketed drugs.[7][8] The chlorine atom can participate in various cross-coupling reactions, enabling the introduction of diverse substituents to modulate the biological activity of the final compounds.

Derivatives of pyrazole sulfonic acids and related pyrazole compounds have shown a wide range of pharmacological activities, including:

-

Anti-inflammatory: Pyrazole derivatives are known to exhibit anti-inflammatory properties.[1] Some studies on related sulfonamide derivatives have shown promising in vivo anti-inflammatory activity.

-

Antimicrobial: The pyrazole nucleus is a component of various antimicrobial agents.[1]

-

Anticancer: Certain pyrazole derivatives have demonstrated antiproliferative activity against cancer cell lines.[1][7]

Potential Signaling Pathways and Mechanisms of Action

While specific studies on 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid are limited, the biological activity of related pyrazole sulfonamides suggests potential interactions with key signaling pathways. The sulfonic acid group can form hydrogen bonds and electrostatic interactions with biological targets like enzymes and receptors.[1] For instance, some pyrazole-containing compounds have been investigated as inhibitors of enzymes involved in inflammatory pathways.

Caption: Potential therapeutic applications of derivatives of the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]

-

Handling: Avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

-

Emergency: In case of an accident or if you feel unwell, seek medical advice immediately and show the label where possible.[2]

The reagents used in the synthesis, such as phosphorus oxychloride and chlorosulfonic acid, are highly corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood with appropriate PPE.

Conclusion

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a valuable and versatile building block in medicinal and agricultural chemistry. Its synthesis from readily available starting materials is achievable through a robust two-step protocol. The presence of multiple functional groups allows for diverse chemical modifications, making it an attractive scaffold for the development of novel bioactive compounds. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

- Mahesh, P., et al. (2023).

-

ResearchGate. (n.d.). Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety. Retrieved from [Link]

-

Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Retrieved from [Link]

-

Shen, Z., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

- Patil, S., et al. (2020). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Heterocyclic Chemistry.

-

ResearchGate. (n.d.). Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. Retrieved from [Link]

-

Molbase. (n.d.). 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONIC ACID | CAS 499785-48-7. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONIC ACID | CAS 499785-48-7 [matrix-fine-chemicals.com]

- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | C5H7ClN2O3S | CID 2794579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Given the limited availability of direct experimental data for this specific molecule, this document integrates reported information with well-established principles and methodologies for analogous pyrazole and sulfonic acid derivatives.

Introduction: The Significance of a Substituted Pyrazole Sulfonic Acid

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of pharmaceuticals and agrochemicals.[1][2] The incorporation of a sulfonic acid group into the pyrazole scaffold imparts unique characteristics, including strong acidity and increased polarity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3] This compound serves as a valuable intermediate in the synthesis of more complex molecules, with potential applications in the development of anti-inflammatory, antimicrobial, and anticancer agents.[3]

Core Physicochemical Properties

A summary of the core physicochemical properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is presented below. It is important to note that while some data is reported, other values are predicted based on computational models due to a lack of published experimental findings.

| Property | Value | Source |

| CAS Number | 499785-48-7 | [4] |

| Molecular Formula | C5H7ClN2O3S | [4][5] |

| Molecular Weight | 210.64 g/mol | [5] |

| Predicted pKa | -2.40 ± 0.50 | [4] |

| Topological Polar Surface Area | 80.6 Ų | [5] |

| Hydrogen Bond Acceptor Count | 4 |

Structural Elucidation and Key Features

The molecular structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is central to its chemical behavior.

Caption: 2D structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.[6][7] The key functional groups influencing the properties of this molecule are:

-

The Sulfonic Acid Group (-SO3H): This is a strongly acidic functional group, which is reflected in the low predicted pKa of -2.40.[4] This high acidity suggests that the compound will exist predominantly in its ionized sulfonate form under physiological conditions.

-

The Chlorine Atom (-Cl): The electron-withdrawing nature of the chlorine atom at position 5 can influence the electron density of the pyrazole ring and the acidity of the sulfonic acid group.

-

The Methyl Groups (-CH3): The two methyl groups at positions 1 and 3 are electron-donating and contribute to the overall lipophilicity of the molecule.

Solubility Profile (Predicted)

-

Aqueous Solubility: Due to the presence of the highly polar sulfonic acid group, the compound is expected to be readily soluble in water. In aqueous solutions, it will likely exist as the sulfonate anion.

-

Polar Organic Solvents: Good solubility is also anticipated in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

-

Nonpolar Organic Solvents: Solubility is expected to be limited in nonpolar solvents like hexane and toluene.

Proposed Synthesis Pathway

While a specific synthesis protocol for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid has not been published, a plausible synthetic route can be devised based on established methods for the sulfonation of pyrazoles.[6] The most likely approach involves the sulfonation of a 5-chloro-1,3-dimethyl-1H-pyrazole precursor. A key intermediate in this process would be the corresponding sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid.

A general procedure for the synthesis of a related pyrazole-4-sulfonyl chloride involves the reaction of the pyrazole with chlorosulfonic acid, often in the presence of a reagent like thionyl chloride to drive the reaction to completion.[6][7]

Caption: Workflow for pKa determination by potentiometric titration.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and for quantification of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

-

Recommended Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to ensure the sulfonic acid is in a consistent protonation state) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyrazole ring would be appropriate.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and environment of the protons, including the two methyl groups and any protons on the pyrazole ring.

-

¹³C NMR: Would show the number of unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Would be used to identify the characteristic vibrational frequencies of the functional groups, particularly the strong absorptions associated with the S=O and O-H bonds of the sulfonic acid group.

-

Mass Spectrometry (MS): Would confirm the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural confirmation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is not available, the SDS for the related compound, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide, indicates that it causes skin and serious eye irritation. [8]Given the strong acidic nature of the sulfonic acid, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9]Work should be conducted in a well-ventilated area or a fume hood. [8]

Conclusion

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a compound with considerable potential for further investigation in drug discovery and as a synthetic building block. While there is a scarcity of direct experimental data, this guide provides a robust framework for its physicochemical understanding, based on established chemical principles and methodologies for related compounds. Further experimental validation of the predicted properties and analytical methods is highly recommended for any research or development activities involving this molecule.

References

- Saleh, A., et al. (2020). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 893893.

-

PubChem. (n.d.). 1H-Pyrazole-4-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26265–26278.

- Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors. (2021). Bioorganic & Medicinal Chemistry, 46, 116344.

- Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. (2020). Molecules, 25(21), 5035.

- Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. (2021). Molecules, 26(16), 4983.

- Acros Organics. (2014).

- Biosynth. (2021). 3-(Difluoromethyl)

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

-

PubChem. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Spectrum Chemical. (2022).

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26265–26278.

- Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 23-31.

- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2936.

- The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid St

- The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. (n.d.). New Jersey Institute of Technology.

- Method of production of sulfonylchlorides. (1982).

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | C5H7ClN2O3S | CID 2794579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple listing of methods. It establishes a logical and self-validating workflow, detailing the causality behind the selection of each analytical technique. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography, this guide offers a robust framework for the unambiguous characterization of this and similar heterocyclic compounds. Each section includes field-proven experimental protocols and expected data, ensuring both scientific integrity and practical applicability.

Introduction: The Structural Hypothesis

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a heterocyclic compound with the molecular formula C₅H₇ClN₂O₃S and a molecular weight of approximately 210.63 g/mol .[1][2][3] The molecule features a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms.[4][5] This core is substituted with a chlorine atom, two methyl groups, and a sulfonic acid group.[6] Based on its IUPAC name, the proposed structure is as follows:

-

A 1H-pyrazole ring.

-

A methyl group at position 1 (N1).

-

A methyl group at position 3 (C3).

-

A sulfonic acid group (-SO₃H) at position 4 (C4).

-

A chlorine atom at position 5 (C5).

The primary objective of this guide is to present a systematic methodology to confirm this proposed structure and rule out any isomeric possibilities. The elucidation process is a confirmatory sequence, where each analytical step provides a piece of the structural puzzle.

The Elucidation Workflow: A Multi-faceted Approach

The structural confirmation of a novel or synthesized compound requires a convergence of evidence from multiple, independent analytical techniques. Each method interrogates the molecule from a different perspective, and their combined data provide a comprehensive and trustworthy structural picture. Our workflow is designed to first establish the molecular formula and fragmentation patterns, then to map the proton and carbon framework, identify functional groups, and finally, to determine the precise three-dimensional arrangement of atoms.

Caption: Overall workflow for the structure elucidation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry (MS) is the foundational step, providing the molecular weight of the compound and crucial information about its elemental composition through isotopic patterns.[7] For a halogenated compound, MS is particularly powerful.[8]

Causality of Choice:

-

Molecular Ion Peak (M⁺): Directly confirms the molecular weight of the compound.

-

Isotopic Pattern: The presence of chlorine is definitively confirmed by its characteristic isotopic signature. Chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[9][10] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[9][10][11] This is a molecular fingerprint for a monochlorinated compound.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the exact molecular formula (C₅H₇ClN₂O₃S), distinguishing it from other potential formulas with the same nominal mass.

Experimental Protocol (HRMS - ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Run the analysis in both positive and negative ion modes to determine which provides a better signal for the molecular ion. Given the acidic proton, negative mode ([M-H]⁻) is expected to be prominent.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis:

-

Identify the molecular ion peak cluster.

-

Verify the [M]⁺/[M+2]⁺ or [M-H]⁻/[M-H+2]⁻ pattern and confirm the ~3:1 intensity ratio.

-

Use the instrument's software to calculate the exact molecular formula from the measured accurate mass of the monoisotopic peak (containing ³⁵Cl).

-

Predicted Data Summary

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₅H₇ClN₂O₃S | Based on the proposed structure. |

| Monoisotopic Mass | 209.9866 Da | Calculated for ¹²C₅¹H₇³⁵Cl¹⁴N₂¹⁶O₃³²S.[2] |

| [M-H]⁻ Peak (m/z) | 208.9788 | For the ion containing ³⁵Cl. |

| [M-H+2]⁻ Peak (m/z) | 210.9758 | For the ion containing ³⁷Cl. |

| Isotopic Peak Ratio | ~3:1 | Natural abundance of ³⁵Cl vs. ³⁷Cl.[9][10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[12][13] For this specific structure, ¹H and ¹³C NMR, supplemented by 2D techniques, can provide definitive proof of the connectivity of the methyl groups and the substitution pattern on the pyrazole ring.

Causality of Choice:

-

¹H NMR: Identifies all unique proton environments. It will confirm the presence of the two distinct methyl groups and the acidic proton of the sulfonic acid.

-

¹³C NMR: Identifies all unique carbon environments, confirming the five carbons of the substituted pyrazole ring and the two methyl carbons.

-

D₂O Exchange: A simple experiment to definitively identify the acidic sulfonic acid proton. This proton will exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum.[14]

Experimental Protocol (¹H, ¹³C, and D₂O Exchange)

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve polar compounds and show exchangeable protons).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Note the chemical shifts (δ), integration values, and multiplicities of all signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Note the chemical shifts of all carbon signals.

-

-

D₂O Exchange:

-

To the same NMR tube, add 1-2 drops of deuterium oxide (D₂O).

-

Gently shake the tube to mix.

-

Re-acquire the ¹H NMR spectrum and compare it to the original.[14]

-

Predicted NMR Data (in DMSO-d₆)

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 10.0 | Broad Singlet | 1H | -SO₃H | Acidic proton, chemical shift is concentration-dependent. Will disappear upon D₂O exchange.[14] |

| ~3.8 | Singlet | 3H | N-CH₃ (at N1) | Methyl group attached to a nitrogen atom in a heterocyclic ring. |

| ~2.5 | Singlet | 3H | C-CH₃ (at C3) | Methyl group attached to a carbon atom in the pyrazole ring. |

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C 3 | Carbon bearing a methyl group and adjacent to a nitrogen. |

| ~145 | C 5 | Carbon bearing the chlorine atom. |

| ~120 | C 4 | Carbon bearing the sulfonic acid group. |

| ~38 | N-C H₃ | Methyl carbon attached to nitrogen. |

| ~15 | C-C H₃ | Methyl carbon attached to a ring carbon. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[15][16]

Causality of Choice:

-

Sulfonic Acid Group: This group has several characteristic stretches. The strong S=O asymmetric and symmetric stretches are highly diagnostic.[15][17] The O-H stretch will also be present, often as a broad band.

-

Pyrazole Ring: The C=N and C=C stretching vibrations within the ring will provide evidence for the heterocyclic core.

-

C-Cl Bond: The C-Cl stretch appears in the fingerprint region and can further support the presence of the chlorine substituent.

Experimental Protocol (FTIR-ATR)

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3100 - 2500 | Broad, Strong | O-H Stretch | Sulfonic Acid |

| ~1600 - 1450 | Medium | C=N, C=C Stretch | Pyrazole Ring |

| ~1250 - 1150 | Strong | S=O Asymmetric Stretch | Sulfonic Acid[17][18] |

| ~1080 - 1030 | Strong | S=O Symmetric Stretch | Sulfonic Acid[18] |

| ~800 - 600 | Medium | C-Cl Stretch | Chloroalkane |

Single-Crystal X-ray Crystallography: The Definitive Proof

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[19] It determines the precise spatial arrangement of every atom in the molecule, confirming connectivity, bond lengths, and bond angles.[20][21]

Causality of Choice:

-

Unambiguous Connectivity: Directly visualizes the bonding framework, leaving no doubt about which atom is connected to which.

-

Regiochemistry Confirmation: Absolutely confirms the positions of all substituents (Cl at C5, -SO₃H at C4, etc.), which can be challenging to assign with 100% certainty by NMR alone without extensive 2D experiments.

-

Solid-State Conformation: Provides information about the molecule's conformation and intermolecular interactions in the crystal lattice.[19]

Experimental Protocol (Single-Crystal XRD)

-

Crystal Growth: This is the most critical and often most challenging step. The compound must be crystallized to produce a single, high-quality crystal suitable for diffraction. Common methods include:

-

Slow evaporation of a saturated solution.

-

Vapor diffusion (e.g., diffusing an anti-solvent like hexane into a solution of the compound in ethyl acetate).

-

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[19]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen. X-ray diffraction data are collected as the crystal is rotated.[5]

-

Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[5]

Caption: Logical flow of a single-crystal X-ray diffraction experiment.

Expected Outcome

Conclusion: A Self-Validating Structural Assignment

The described workflow represents a robust, self-validating system for the structure elucidation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. Mass spectrometry confirms the elemental composition and molecular weight. NMR spectroscopy maps the proton and carbon skeleton, establishing the core structure and the nature of the substituents. Infrared spectroscopy corroborates the presence of key functional groups. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the atomic connectivity and regiochemistry. The convergence of data from these independent techniques ensures the highest level of confidence in the final structural assignment, a critical requirement for research, patent applications, and regulatory submissions in the chemical and pharmaceutical sciences.

References

- New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.

- BenchChem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.

- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- BenchChem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. (2020).

- Journal of Molecular Structure. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2019).

- BenchChem. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

- The Journal of Organic Chemistry. Sulfur-33 NMR spectra of sulfonic acids and sulfonate salts. ACS Publications.

- National Institutes of Health (NIH). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.

- BenchChem. An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives.

- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023).

- Guidechem. 5-chloro-1,3-dimethyl-1h-pyrazole-4-sulfonic acid.

- PubChem. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | C5H7ClN2O3S. National Center for Biotechnology Information.

- National Institutes of Health (NIH). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024).

- PubMed Central (PMC). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023).

- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023).

- ResearchGate. Mass spectrometry of halogen-containing organic compounds. (2025).

- ChemicalBook. Aniline-2-sulfonic acid(88-21-1) 1H NMR spectrum.

- SpectraBase. Methanesulfonic acid (anhydrous).

- BenchChem. Resolving contradictions in spectroscopic data for sulfonic acid derivatives.

-

ResearchGate. ¹H NMR spectra of calix[7]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. Available at:

- ResearchGate. Chemical structures of pyrazole‐sulfonamide/sulfonyl hydrazone/sulfaguanidine/sulfone hybrids 23–37.

- MDPI. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations.

- YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019).

- ResearchGate. X‐ray structure of pyrazole 11a (anisotropic displacement parameters....

- National Institutes of Health (NIH). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

- PubChem. 1H-Pyrazole-4-sulfonic acid | C3H4N2O3S. National Center for Biotechnology Information.

- Synthink. 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONIC ACID | CAS 499785-48-7.

- ResearchGate. Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine | Request PDF. (2025).

- PrepChem.com. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid.

- InstaNANO. FTIR Functional Group Database Table with Search.

- PrepChem.com. Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole.

- National Institutes of Health (NIH). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.

- ResearchGate. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. (2025).

- RJPN. FTIR INTERPRETATION OF DRUGS. (2020).

- ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic....

- ResearchGate. FT‐IR images. A. FT‐IR spectra of MCM 41‐SO3H Acid sulfonic groups have....

Sources

- 1. guidechem.com [guidechem.com]

- 2. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | C5H7ClN2O3S | CID 2794579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONIC ACID | CAS 499785-48-7 [matrix-fine-chemicals.com]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 6. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | 499785-48-7 | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rjpn.org [rjpn.org]

- 16. researchgate.net [researchgate.net]

- 17. instanano.com [instanano.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. Its structural motif, featuring a substituted pyrazole core, is prevalent in a wide array of biologically active molecules. Pyrazole derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The strategic incorporation of a chloro group at the 5-position and a sulfonic acid moiety at the 4-position of the 1,3-dimethylpyrazole scaffold offers unique opportunities for molecular scaffolding and the development of novel therapeutic agents. This guide provides a comprehensive overview of a robust and well-documented synthetic pathway to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Strategic Overview of the Synthesis Pathway

The most direct and scientifically validated approach to the synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid involves a two-step sequence commencing with the commercially available or readily synthesized 1,3-dimethyl-5-pyrazolone. This strategy hinges on the initial chlorination of the pyrazolone to form the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole, followed by a regioselective sulfonation at the C4 position.

Caption: Proposed synthetic pathway for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Part 1: Synthesis of the Starting Material: 1,3-Dimethyl-5-pyrazolone

The synthesis of the pyrazolone starting material is a well-established condensation reaction between ethyl acetoacetate and methylhydrazine.[1][2] This reaction proceeds readily and typically affords the product in high yield.

Experimental Protocol: Synthesis of 1,3-Dimethyl-5-pyrazolone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and ethanol.

-

Addition of Methylhydrazine: While stirring, add methylhydrazine (1.0 eq) dropwise to the solution. An exothermic reaction is often observed.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Work-up and Isolation: After cooling to room temperature, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1,3-dimethyl-5-pyrazolone.

| Reagent/Solvent | Molar Ratio | Key Considerations |

| Ethyl Acetoacetate | 1.0 | |

| Methylhydrazine | 1.0 | Added dropwise to control the exotherm. |

| Ethanol | - | Solvent for the reaction. |

Part 2: Chlorination of 1,3-Dimethyl-5-pyrazolone

The conversion of 1,3-dimethyl-5-pyrazolone to 5-chloro-1,3-dimethyl-1H-pyrazole is effectively achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This reaction transforms the pyrazolone tautomer into the corresponding 5-chloropyrazole.

Experimental Protocol: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole

-

Reaction Setup: In a fume hood, charge a round-bottom flask with 1,3-dimethyl-5-pyrazolone (1.0 eq).

-

Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 eq) to the pyrazolone.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~7. The product can then be extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-chloro-1,3-dimethyl-1H-pyrazole, which can be further purified by distillation or chromatography if necessary.

Part 3: Sulfonation of 5-Chloro-1,3-dimethyl-1H-pyrazole

The introduction of the sulfonic acid group at the 4-position of the pyrazole ring is the pivotal step in this synthesis. This is accomplished through electrophilic sulfonation using chlorosulfonic acid. The co-use of thionyl chloride is a critical refinement to this procedure, as it converts the initially formed sulfonic acid into the more stable sulfonyl chloride, preventing potential degradation.[4] The subsequent hydrolysis of this sulfonyl chloride intermediate yields the desired final product.

Experimental Protocol: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 5-chloro-1,3-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform.

-

Sulfonating Agent Preparation: In a separate flask, prepare a solution of chlorosulfonic acid (approx. 5.5 eq) in chloroform.

-

Sulfonation Reaction: Cool the pyrazole solution to 0 °C in an ice bath. Slowly add the chlorosulfonic acid solution dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for several hours.

-

Formation of Sulfonyl Chloride: To the reaction mixture, add thionyl chloride (approx. 1.3 eq) and continue heating for an additional 1-2 hours. This step ensures the complete conversion of the sulfonic acid to the sulfonyl chloride.[4]

-

Hydrolysis and Isolation: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and water. The 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride will hydrolyze to the corresponding sulfonic acid. The acidic aqueous solution can be concentrated under reduced pressure to crystallize the product. The solid product is then collected by filtration, washed with a small amount of cold water, and dried.

| Reagent/Solvent | Molar Ratio | Key Considerations |

| 5-Chloro-1,3-dimethyl-1H-pyrazole | 1.0 | |

| Chlorosulfonic Acid | ~5.5 | Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood. |

| Thionyl Chloride | ~1.3 | Added to form the more stable sulfonyl chloride intermediate. |

| Chloroform | - | Anhydrous conditions are preferred for the initial sulfonation step. |

Visualization of the Key Sulfonation Step

Caption: Mechanistic overview of the sulfonation and subsequent hydrolysis steps.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on established and peer-reviewed synthetic transformations. The progress of each reaction step can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) and comparison with literature data or through elemental analysis.

Conclusion

The synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a multi-step process that can be achieved with a firm understanding of fundamental organic reactions. The presented pathway, commencing from 1,3-dimethyl-5-pyrazolone, offers a logical and experimentally validated route to this valuable heterocyclic building block. Careful attention to reaction conditions, particularly during the chlorination and sulfonation steps, is paramount for achieving high yields and purity. This in-depth guide provides the necessary framework for researchers and scientists to successfully synthesize this compound and explore its potential in the development of novel chemical entities.

References

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

-

Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone. Indian Academy of Sciences. [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. ARKIVOC. [Link]

Sources

Unraveling the Multifaceted Mechanism of Action of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid: A Technical Guide for Researchers

Introduction

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a synthetic heterocyclic compound belonging to the pyrazole class. Possessing a unique chemical architecture characterized by a substituted pyrazole ring, this molecule has emerged as a compound of significant interest within the scientific community. Its potential therapeutic applications span across anti-inflammatory, antimicrobial, and anticancer domains. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the putative mechanisms of action of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, drawing upon established knowledge of structurally related pyrazole derivatives. While direct experimental evidence for this specific molecule is still emerging, this guide will synthesize the current understanding of analogous compounds to present a scientifically grounded and logical framework for its potential biological activities.

Chemical Profile

-

IUPAC Name: 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

-

CAS Number: 499785-48-7

-

Molecular Formula: C₅H₇ClN₂O₃S

-

Molecular Weight: 210.64 g/mol

-

Structure:

-

A five-membered pyrazole ring.

-

A chloro group at position 5.

-

Two methyl groups at positions 1 and 3.

-

A sulfonic acid group at position 4.

-

The presence of the sulfonic acid group imparts acidic properties to the molecule and is crucial for its potential biological interactions, likely through hydrogen bonding and electrostatic interactions with protein targets.[1]

Potential Mechanisms of Action: A Tri-Pillar Exploration

Based on the pharmacological activities of analogous pyrazole compounds, the mechanism of action of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid can be hypothesized to operate through three primary pillars: anti-inflammatory, antimicrobial, and anticancer activities.

Pillar 1: Anti-inflammatory Activity - Inhibition of Cyclooxygenase (COX) Enzymes

A prominent mechanism of action for many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[2][3][4] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[3]

Proposed Mechanism: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is postulated to act as a COX inhibitor. The structural features of the pyrazole ring, along with the electronegative chloro and sulfonyl groups, may allow the molecule to bind to the active site of COX enzymes, thereby preventing the binding of arachidonic acid and subsequent prostaglandin synthesis. The sulfonamide or sulfonic acid moiety is a common feature in many selective COX-2 inhibitors.[3]

Signaling Pathway:

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid against COX-1 and COX-2 enzymes.[5][6]

I. Materials and Reagents:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (test compound)

-

Celecoxib (selective COX-2 inhibitor control)

-

Indomethacin (non-selective COX inhibitor control)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Enzyme cofactors (e.g., hematin, glutathione)

-

Stop solution (e.g., a solution of a weak acid)

-

Prostaglandin E₂ (PGE₂) standard

-

PGE₂ EIA Kit or LC-MS/MS system for quantification

II. Methodology:

-

Enzyme Preparation: Reconstitute the purified COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

-

Compound Preparation: Prepare a stock solution of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid and control inhibitors in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to determine the IC₅₀ value.

-

Assay Procedure: a. In a 96-well plate, add the reaction buffer, enzyme cofactors, and the test compound or control at various concentrations. b. Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding arachidonic acid. d. Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-20 minutes). e. Terminate the reaction by adding the stop solution.

-

Quantification of Prostaglandin E₂ (PGE₂): a. Measure the concentration of PGE₂ produced in each well using a competitive EIA kit or by LC-MS/MS. b. Generate a standard curve using known concentrations of PGE₂.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

| Parameter | Description |

| IC₅₀ (COX-1) | Concentration of the compound required to inhibit 50% of COX-1 activity. |

| IC₅₀ (COX-2) | Concentration of the compound required to inhibit 50% of COX-2 activity. |

| Selectivity Index | Ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2. |

Pillar 2: Antimicrobial Activity - Disruption of Bacterial Cell Wall Synthesis

The structural integrity of bacteria is maintained by the peptidoglycan cell wall, a feature absent in mammalian cells, making it an attractive target for antimicrobial agents.[] Some pyrazole derivatives have been reported to exhibit antimicrobial properties, and one plausible mechanism is the interference with cell wall synthesis.[1]

Proposed Mechanism: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid may inhibit one or more of the enzymatic steps involved in the biosynthesis of peptidoglycan.[8] This could involve the inhibition of enzymes such as MurA-F, which are responsible for the synthesis of the peptidoglycan precursors in the cytoplasm, or the transglycosylases and transpeptidases that catalyze the final cross-linking of the peptidoglycan chains.[9] The sulfonic acid moiety could potentially mimic a substrate or bind to a regulatory site on these enzymes.

Bacterial Cell Wall Synthesis Pathway:

Caption: Putative inhibition of bacterial cell wall synthesis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid against various bacterial strains.

I. Materials and Reagents:

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (test compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

-

Negative control (broth only)

-

Resazurin solution (optional, for viability assessment)

II. Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of two-fold serial dilutions in CAMHB in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound, the positive control, and the growth control (broth with inoculum but no compound).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: a. Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the color remains blue.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | To be determined |

| Escherichia coli | To be determined |

| Pseudomonas aeruginosa | To be determined |

| Enterococcus faecalis | To be determined |

Pillar 3: Anticancer Activity - Induction of Apoptosis

Many pyrazole derivatives have demonstrated potent anticancer activities, often through the induction of apoptosis, or programmed cell death.[10][11][12]

Proposed Mechanism: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid may trigger apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This could involve the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in the expression of pro-apoptotic proteins (e.g., Bax).[11] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis, leading to cell death.[11] Additionally, cell cycle arrest is another potential mechanism by which pyrazole derivatives exert their anticancer effects.[10]

Apoptosis Induction Pathway:

Caption: Proposed intrinsic pathway of apoptosis induction.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

I. Materials and Reagents:

-

Cancer cell line (e.g., HCT-116, A549)

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (test compound)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

II. Methodology:

-

Cell Culture and Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48 hours). Include an untreated control.

-

Cell Harvesting and Staining: a. Harvest the cells by trypsinization and wash them with cold PBS. b. Resuspend the cells in the 1X Binding Buffer provided in the kit. c. Add Annexin V-FITC and Propidium Iodide to the cell suspension. d. Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Excite the cells with a 488 nm laser and collect the fluorescence emission for FITC (usually at ~530 nm) and PI (usually at >670 nm).

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

| Cell Population | Percentage of Cells (%) |

| Viable | To be determined |

| Early Apoptotic | To be determined |

| Late Apoptotic / Necrotic | To be determined |

Conclusion and Future Directions

While the precise molecular targets and intricate signaling pathways of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid are yet to be fully elucidated, the existing body of research on analogous pyrazole derivatives provides a robust framework for understanding its potential mechanisms of action. The proposed activities as a COX inhibitor, a disruptor of bacterial cell wall synthesis, and an inducer of apoptosis offer exciting avenues for further investigation.

Future research should focus on direct experimental validation of these hypotheses. This includes detailed enzymatic assays, crystallographic studies to determine binding modes with target proteins, and comprehensive in vivo studies to assess efficacy and safety. Such endeavors will be crucial in unlocking the full therapeutic potential of this promising pyrazole compound.

References

- Badgujar, J. R., More, D. H., & Meshram, J. S. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Chemical Sciences, 129(10), 1567–1575.

- Mahesh, P., Gupta, L. K., Panwar, D., & Sharma, M. K. (2023).

- Abdel-Maksoud, M. S., Abdel-Aziz, M., Abdel-Wahab, B. F., & El-Gamal, K. M. (2021). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports, 11(1), 18361.

- Mahesh, P., Gupta, L. K., Panwar, D., & Sharma, M. K. (2023).

- Wang, X., Li, X., Li, B., Zhang, Y., & Li, Z. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 908691.

- Singh, R., & Kumar, A. (2017). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. MedChemComm, 8(5), 846–865.

- Pazgier, M., & Wladyka, B. (2021). Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. International Journal of Molecular Sciences, 22(16), 8827.

- Ahmed, E. M., & El-Sayed, M. A. A. (2019). COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. Bioorganic Chemistry, 85, 56–68.

- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and Biological Evaluation of the 1, 5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.

- Kujawski, J., Bernard, M. K., Janiszewska, J., Popiół, J., & Kujawski, R. (2018). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo [3, 4-c] pyridine-1, 3 (2H)

- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1, 3, 5-triaryl-4, 5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 112–119.

- Zha, W., Wang, J., & He, L. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 115, 243–249.

- Piomelli, D., Sasso, O., & Pontis, S. (2018). Discovery and SAR Evolution of Pyrazole Azabicyclo [3.2. 1] octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 61(17), 7853–7871.

- Mervat, M. A., Hanan, F. A., & Mohamed, A. E. (2018). Induction of apoptosis by pyrazolo [3, 4-d] pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(4), 845–853.

-

Matys, A., & Podgórski, R. (2022). Pyrazolo [4, 3-e] tetrazolo [1, 5-b][1][10][13] triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. Molecules, 27(14), 4467.

Sources

- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Breaking down the cell wall: Still an attractive antibacterial strategy [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Diverse Biological Activities of Pyrazole Sulfonic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of biologically active molecules, including several blockbuster drugs. When functionalized with a sulfonic acid or sulfonamide moiety, the resulting pyrazole sulfonic acid derivatives exhibit a remarkable breadth of pharmacological activities. This guide provides an in-depth technical exploration of these activities, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole sulfonic acid derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Molecular Mechanisms of Anticancer Action

A significant body of research indicates that pyrazole sulfonic acid derivatives exert their anticancer effects through the induction of apoptosis , or programmed cell death. This is often mediated by the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and the activation of intrinsic apoptotic pathways.[2]

Key molecular events associated with the pro-apoptotic activity of these derivatives include:

-

Activation of Caspases: Studies have shown that treatment with pyrazole derivatives leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][3]

-

Modulation of Bcl-2 Family Proteins: Some derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2, thereby promoting the release of pro-apoptotic factors from the mitochondria.[4]

-

Cell Cycle Arrest: These compounds can induce cell cycle arrest at various phases, such as the G2/M phase, preventing cancer cells from completing cell division.[5]

-

DNA Damage: Certain pyrazole derivatives have been observed to cause DNA strand breaks, triggering a DNA damage response that can lead to apoptosis.[4]

dot

Caption: Anticancer mechanisms of pyrazole sulfonic acid derivatives.

Structure-Activity Relationships (SAR) in Anticancer Activity

The anticancer potency of pyrazole sulfonic acid derivatives is significantly influenced by the nature and position of substituents on the pyrazole and phenyl rings. Key SAR insights include:

-

Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or a trifluoromethyl group, on the phenyl ring attached to the pyrazole core often enhances cytotoxic activity.[6]

-

Hybrid Molecules: Incorporating other heterocyclic moieties, such as thiazole or triazole, can lead to compounds with potent and selective anticancer activity.[7]

-

Sulfonamide Moiety: The sulfonamide group plays a crucial role in the biological activity, and its modification can modulate potency and selectivity.

| Compound Series | Key Structural Features | Anticancer Activity Insights | Reference |

| Pyrazole-Thiazolidinone Hybrids | Combination of pyrazole and thiazolidinone scaffolds | Moderate inhibition of lung cancer cell lines. | [7] |

| Pyrazole Naphthalene Derivatives | Naphthalene moiety attached to the pyrazole core | Potential to inhibit tubulin polymerization in breast cancer cells. | [7] |

| Trisubstituted Pyrazoles | Varied substituents at positions 1, 3, and 5 | Importance of chlorophenyl, thiazole, and sulfonamide groups for cytotoxicity. | [4] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole sulfonic acid derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin.

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazole sulfonic acid derivatives have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[9] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Molecular Mechanisms of Antimicrobial Action

The sulfonamide moiety in these derivatives is structurally similar to p-aminobenzoic acid (PABA), a key precursor in the bacterial synthesis of folic acid. By acting as competitive inhibitors of dihydropteroate synthase, an enzyme in the folate synthesis pathway, these compounds can disrupt bacterial growth.[5] Additionally, some pyrazole derivatives have been shown to inhibit bacterial protein synthesis.[10]

dot

Caption: Inhibition of folic acid synthesis by pyrazole sulfonamides.

Structure-Activity Relationships (SAR) in Antimicrobial Activity

The antimicrobial efficacy of pyrazole sulfonic acid derivatives is influenced by the substitution pattern on the heterocyclic and aromatic rings.

-

Electron-donating and Electron-withdrawing Groups: The presence of both electron-donating (e.g., methyl) and electron-withdrawing (e.g., chloro) groups on the phenyl ring of the sulfonamide moiety has been shown to enhance antibacterial and antifungal activity.[11]

-

Hybrid Scaffolds: The fusion of the pyrazole ring with other heterocyclic systems, such as thiazole or pyrazoline, can lead to compounds with potent and broad-spectrum antimicrobial activity.[10]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of new compounds.[12][13]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth, adjusting the turbidity to 0.5 McFarland standard.

-

Inoculation of Agar Plates: Evenly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the pyrazole sulfonic acid derivative solution (at a known concentration) into each well. Include a positive control (e.g., a standard antibiotic like Ciprofloxacin) and a negative control (the solvent used to dissolve the compound).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several pyrazole sulfonic acid derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[14] This selectivity is a key advantage, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Molecular Mechanism of Anti-inflammatory Action: COX-2 Inhibition

The anti-inflammatory effects of many pyrazole sulfonic acid derivatives are attributed to their ability to selectively inhibit the COX-2 enzyme. COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[1] The sulfonamide group of these derivatives is thought to bind to a hydrophilic side pocket of the COX-2 active site, contributing to their selectivity over the COX-1 isoform.

dot

Caption: Selective COX-2 inhibition by pyrazole sulfonic acid derivatives.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[6][15]

Protocol:

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.

-